molecular formula C10H9FO3 B13927492 4-Cyclopropoxy-3-fluorobenzoic acid

4-Cyclopropoxy-3-fluorobenzoic acid

Cat. No.: B13927492
M. Wt: 196.17 g/mol
InChI Key: SQFNNVJLCFZQSM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3 and a molar mass of 196.18 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group at the 4-position and a fluorine atom at the 3-position. It is a colorless solid that is used as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-fluorobenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Cyclopropoxy-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-fluorobenzoic acid is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

4-Cyclopropoxy-3-fluorobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9F O2
  • CAS Number : 1063733-86-7

The compound features a cyclopropyl group and a fluorine atom attached to a benzoic acid moiety, which may influence its biological interactions and pharmacological properties.

Research indicates that this compound may interact with various biological targets, including nuclear receptors. These interactions can modulate gene expression, leading to physiological effects such as apoptosis or anti-inflammatory responses.

  • Nuclear Receptor Modulation : Similar compounds have been shown to act as agonists for retinoid-X-receptors (RXR), which play a crucial role in regulating gene expression related to cellular proliferation and differentiation . The binding affinity of this compound to RXR could be pivotal for its therapeutic effects.
  • Anti-inflammatory Effects : Analogous compounds have demonstrated the ability to inhibit pathways associated with inflammation, such as the TGF-β signaling pathway. This suggests potential applications in treating fibrotic diseases .

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and apoptotic effects of this compound on various cancer cell lines. The results indicate that the compound can induce apoptosis in specific conditions, showcasing its potential as an anticancer agent.

Cell Line Concentration (μM) Effect
A54950Induces apoptosis
H1299100Reduces viability

In Vivo Studies

Preliminary in vivo studies have assessed the efficacy of this compound in animal models of disease, particularly focusing on its anti-inflammatory properties and effects on tumor growth.

  • Pulmonary Fibrosis Model : In a rat model of bleomycin-induced pulmonary fibrosis, treatment with the compound resulted in reduced lung inflammation and fibrosis markers, indicating its potential for respiratory diseases .
  • Tumor Growth Inhibition : Animal studies have shown that administration of this compound can significantly inhibit tumor growth in xenograft models, suggesting its utility in cancer therapy.

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on human colon cancer cells (Caco-2). It was found that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations above 50 μM. The mechanism involved RXR activation leading to altered gene expression profiles associated with cell cycle regulation.

Case Study 2: Anti-fibrotic Activity

In another study focusing on pulmonary fibrosis, rats treated with this compound exhibited improved lung function and reduced collagen deposition compared to control groups. This suggests a promising role for the compound in managing fibrotic diseases.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluorobenzoic acid

InChI

InChI=1S/C10H9FO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

SQFNNVJLCFZQSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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